Product packaging for Ethyl 2,2,3,3-tetrafluoropropyl carbonate(Cat. No.:CAS No. 277332-97-5)

Ethyl 2,2,3,3-tetrafluoropropyl carbonate

Cat. No.: B1438002
CAS No.: 277332-97-5
M. Wt: 204.12 g/mol
InChI Key: DDRDJHHMIJOBDV-UHFFFAOYSA-N
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Description

Structural Characterization

Ethyl 2,2,3,3-tetrafluoropropyl carbonate possesses a molecular weight of 204.1 grams per mole and adopts a linear molecular architecture characterized by the presence of a carbonate linkage connecting an ethyl group to a tetrafluorinated propyl moiety. The compound's structure can be represented by the simplified molecular-input line-entry system notation COC(=O)OCC(C(F)F)(F)F, which illustrates the spatial arrangement of the constituent atoms. The tetrafluoropropyl segment exhibits a carbon backbone where the second and third carbon atoms each bear two fluorine substituents, creating a highly electronegative region within the molecule. This structural arrangement results in a compound with significant molecular dipole moment and altered electronic distribution compared to non-fluorinated analogs.

The carbonate functional group in this compound maintains its characteristic planar geometry, with the central carbon atom exhibiting trigonal planar hybridization. The oxygen atoms in the carbonate group participate in resonance stabilization, contributing to the overall stability of the molecular framework. The heavy atom count for this compound is thirteen, comprising six carbon atoms, three oxygen atoms, and four fluorine atoms, with the remaining eight atoms being hydrogen. The molecular structure exhibits six rotatable bonds, providing conformational flexibility that influences the compound's physical and chemical behavior in various environments.

The three-dimensional molecular geometry of this compound demonstrates asymmetric charge distribution due to the highly electronegative fluorine atoms clustered on the propyl chain. This asymmetry contributes to the compound's polar nature and influences its interactions with other molecules and surfaces. The absence of aromatic rings in the structure results in a purely aliphatic character, which affects the compound's optical and electronic properties.

Fluorine Substitution Patterns and Electronic Effects

The tetrafluoro substitution pattern in this compound creates a unique electronic environment that significantly influences the compound's reactivity and stability. The four fluorine atoms are positioned on adjacent carbon atoms within the propyl chain, specifically at the 2,2,3,3-positions, creating a highly electronegative region that affects the entire molecular system. This substitution pattern differs markedly from other fluorinated carbonates, such as the pentafluoro derivative, which contains an additional fluorine atom and exhibits different electronic characteristics.

Research on fluorinated ethylene carbonate derivatives has demonstrated that the number and position of fluorine substitutions dramatically affect molecular reactivity and decomposition pathways. In the case of this compound, the electron-withdrawing effect of the four fluorine atoms increases the electrophilicity of the carbonate carbon, making it more susceptible to nucleophilic attack. This electronic effect has been quantified through theoretical calculations showing that fluorine substitution leads to enhanced charge transfer capabilities and modified frontier orbital energies compared to non-fluorinated analogs.

The fluorine atoms in this compound create inductive effects that propagate through the molecular framework, influencing the electron density distribution at distant sites. These effects manifest in altered chemical shifts observed in nuclear magnetic resonance spectroscopy and modified vibrational frequencies in infrared spectroscopy. The electronegativity difference between fluorine and carbon atoms (4.0 and 2.5 on the Pauling scale, respectively) results in highly polarized carbon-fluorine bonds that contribute to the compound's overall dipole moment and polar surface area of 36 square angstroms.

Studies of similar fluorinated compounds have revealed that multiple fluorine substitutions can lead to conformational preferences that minimize steric interactions while maximizing electrostatic stabilization. The tetrafluoro substitution pattern in this compound likely exhibits similar conformational effects, influencing the compound's three-dimensional structure and its interactions with biological and synthetic systems.

Thermodynamic and Kinetic Properties

The thermodynamic properties of this compound are significantly influenced by the presence of multiple fluorine substituents, which impart enhanced thermal stability and altered phase behavior compared to non-fluorinated carbonate esters. The compound exhibits a predicted density of 1.328 ± 0.06 grams per cubic centimeter and a boiling point of 124.2 ± 40.0 degrees Celsius, although experimental verification of these values may vary depending on measurement conditions. The refractive index of the compound has been determined to be 1.345, reflecting the influence of the fluorine atoms on the compound's optical properties.

Kinetic studies of fluorinated carbonate esters have revealed that fluorine substitution dramatically affects hydrolysis rates and reaction mechanisms. Research on related fluorinated esters has shown that the introduction of fluorine atoms can decrease hydrolysis half-life by factors of eight or more compared to non-fluorinated analogs. For this compound, the electron-withdrawing effect of the four fluorine atoms is expected to accelerate hydrolysis reactions by increasing the electrophilicity of the carbonate carbon. This enhanced reactivity follows the general principle that electron-withdrawing substituents facilitate nucleophilic attack on carbonyl carbons.

The activation energies for various decomposition pathways of this compound are influenced by the specific arrangement of fluorine atoms and their electronic effects. Computational studies on similar fluorinated compounds have demonstrated that C-F bond dissociation energies are typically high, contributing to the overall thermal stability of fluorinated molecules. However, the specific combination of carbonate functionality with tetrafluoro substitution creates unique thermodynamic and kinetic profiles that distinguish this compound from both simple fluoroalkanes and non-fluorinated carbonates.

Process development studies for related fluorinated carbonates have identified optimal reaction conditions for synthesis and handling, with particular attention to temperature and time parameters. These studies indicate that fluorinated carbonate synthesis often involves exothermic reactions with high heat release, requiring careful temperature control to maintain product quality and reaction selectivity.

Spectroscopic and Analytical Data (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound, with both proton and fluorine-19 spectra offering complementary data about the molecular framework. Fluorine-19 nuclear magnetic resonance spectroscopy is particularly valuable for this compound due to the presence of four magnetically equivalent and non-equivalent fluorine environments. The chemical shifts observed in fluorine-19 spectra of similar tetrafluorinated compounds typically appear in characteristic regions that allow for unambiguous identification of the substitution pattern and molecular structure.

The proton nuclear magnetic resonance spectrum of this compound exhibits distinct multipicity patterns arising from coupling between hydrogen atoms and adjacent fluorine nuclei. The hydrogen atoms attached to the tetrafluorinated propyl chain experience significant deshielding due to the electron-withdrawing effects of the neighboring fluorine atoms, resulting in downfield chemical shifts compared to non-fluorinated analogs. The ethyl carbonate portion of the molecule displays characteristic triplet and quartet patterns typical of ethyl ester functionality, with additional fine coupling potentially observable due to long-range interactions with the fluorinated segment.

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of this compound, with the carbonate carbon appearing at characteristic chemical shifts around 150-160 parts per million. The carbon atoms bearing fluorine substituents exhibit substantial upfield shifts due to the electronegativity of fluorine and appear as complex multiplets due to carbon-fluorine coupling. Integration of nuclear magnetic resonance peaks provides quantitative information about the hydrogen content and confirms the proposed molecular structure.

Infrared spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of carbonate and fluoroalkyl functionalities. The carbonate carbonyl stretch typically appears in the range of 1730-1750 wavenumbers, representing a strong and sharp absorption that serves as a diagnostic feature for carbonate identification. Carbon-fluorine stretching vibrations appear as strong absorptions in the 1000-1400 wavenumber region, with the exact frequencies depending on the specific carbon-fluorine bonding environment and substitution pattern.

Mass spectrometry analysis of this compound provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 204, corresponding to the molecular weight of the intact molecule. Fragmentation patterns typically involve loss of fluorinated alkyl groups and ethyl carbonate segments, with the most stable charged fragments corresponding to the most substituted carbocation intermediates. The base peak in the mass spectrum often corresponds to a major fragmentation product rather than the molecular ion, reflecting the relative stability of different ionic species under electron impact conditions.

Comparative Analysis with Analogous Fluorinated Carbonates

Comparative analysis of this compound with related fluorinated carbonate compounds reveals distinctive structure-property relationships that arise from the specific fluorine substitution pattern and molecular framework. The methyl analog, mthis compound, possesses a lower molecular weight of 190.09 grams per mole and exhibits similar structural features but with a methyl group replacing the ethyl substituent. This structural difference results in altered physical properties, including modified boiling point, solubility characteristics, and reactivity patterns.

The pentafluoro derivative, ethyl 2,2,3,3,3-pentafluoropropyl carbonate, contains an additional fluorine atom and exhibits a molecular weight of 222.11 grams per mole. This compound demonstrates enhanced electron-withdrawing effects due to the additional fluorine substitution, resulting in further increased electrophilicity of the carbonate carbon and altered reaction kinetics. The presence of the trifluoromethyl group in the pentafluoro compound creates a more symmetric electronic environment compared to the tetrafluoro analog, potentially affecting conformational preferences and intermolecular interactions.

Comparative studies of various fluorinated carbonate esters have demonstrated that hydrolysis rates increase progressively with additional fluorine substitutions. The tetrafluoro substitution pattern in this compound represents an intermediate level of fluorination that balances enhanced reactivity with maintained synthetic accessibility. This positioning makes the compound particularly valuable for applications requiring controlled reactivity and stability characteristics.

Compound Molecular Formula Molecular Weight (g/mol) Fluorine Count CAS Number
This compound C6H8F4O3 204.1 4 277332-97-5
Mthis compound C5H6F4O3 190.09 4 156783-98-1
Ethyl 2,2,3,3,3-pentafluoropropyl carbonate C6H7F5O3 222.11 5 277332-96-4
Butyl 2,2,3,3-tetrafluoropropyl carbonate C8H12F4O3 232.17 4 1980034-56-7

Studies on fluorinated ethylene carbonate derivatives have shown that the specific positioning and number of fluorine substitutions significantly influence decomposition mechanisms and product distributions. In lithium metal battery applications, these differences translate to varying solid electrolyte interphase formation characteristics and electrochemical performance. The tetrafluoro substitution pattern in this compound provides a unique balance of stability and reactivity that distinguishes it from both less fluorinated and more heavily fluorinated analogs.

Process development research has identified that continuous flow synthesis methods are particularly well-suited for fluorinated carbonate production, with tetrafluoro compounds showing optimal conversion rates under specific reaction conditions. These findings suggest that this compound can be efficiently synthesized using established fluorinated carbonate production methodologies, making it accessible for research and commercial applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8F4O3 B1438002 Ethyl 2,2,3,3-tetrafluoropropyl carbonate CAS No. 277332-97-5

Properties

IUPAC Name

ethyl 2,2,3,3-tetrafluoropropyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F4O3/c1-2-12-5(11)13-3-6(9,10)4(7)8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRDJHHMIJOBDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OCC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101271639
Record name Ethyl 2,2,3,3-tetrafluoropropyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

277332-97-5
Record name Ethyl 2,2,3,3-tetrafluoropropyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=277332-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,2,3,3-tetrafluoropropyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Transesterification of Dialkyl Carbonates with 2,2,3,3-Tetrafluoropropan-1-ol

One of the primary methods for synthesizing ethyl 2,2,3,3-tetrafluoropropyl carbonate involves the transesterification reaction of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol. This method has been studied extensively for its efficiency and selectivity.

  • Catalysts: Various bases have been tested as catalysts. Tetramethylammonium hydroxide was identified as the most effective catalyst, achieving up to 81% selectivity for mthis compound with a 50% conversion of dimethyl carbonate. Lithium alkoxides also demonstrated comparable catalytic efficiency, making them viable alternatives.

  • Reaction Conditions: The transesterification is typically conducted under controlled temperature conditions with the catalyst present to facilitate the exchange of alkoxy groups, resulting in the formation of the desired fluorinated carbonate esters.

  • Product Mixture: The reaction yields a mixture of bis(2,2,3,3-tetrafluoropropyl) carbonate and alkyl 2,2,3,3-tetrafluoropropyl carbonate. The selectivity towards the mono-substituted ethyl carbonate can be optimized by adjusting catalyst type and reaction parameters.

Parameter Details
Catalyst Tetramethylammonium hydroxide, lithium alkoxides
Substrates Dialkyl carbonates, 2,2,3,3-tetrafluoropropan-1-ol
Selectivity (best catalyst) 81% for mthis compound
Conversion rate 50% for dimethyl carbonate
Reaction type Transesterification

Continuous Flow Process Development for Scale-Up

For industrial-scale production, continuous flow chemistry has been explored to optimize the synthesis of methyl and ethyl 2,2,3,3-tetrafluoropropyl carbonates.

  • Process Advantages: The reaction is fast and exothermic with a heat of reaction around 15.8 kJ (210 kJ/mol), which requires careful thermal management. The absence of an induction period and minimal accumulation of intermediates make it suitable for continuous flow systems.

  • Optimization Parameters: Reagent concentrations, reaction time, and temperature are optimized for flow conditions. In-line analytical techniques are employed to monitor the reaction progress and ensure product quality.

  • Safety and Efficiency: Continuous flow methods improve safety by controlling exothermicity and enable scale-up with consistent product quality, which is critical for battery electrolyte applications.

Parameter Details
Process type Continuous flow synthesis
Heat of reaction 15.8 kJ (210 kJ/mol)
Reaction characteristics Fast, exothermic, no induction period
Monitoring In-line analysis required
Application Scale-up for battery electrolyte solvents

Related Synthetic Routes and Purification

While direct preparation of this compound is primarily through transesterification, related fluorinated carbonates have been synthesized via multi-step organic synthesis involving:

  • Starting Materials: Fluorinated alcohols such as 2,2,3,3-tetrafluoropropan-1-ol, and dialkyl carbonates like dimethyl or diethyl carbonate.

  • Purification: The crude product mixtures are often purified by distillation or column chromatography to isolate the desired ethyl carbonate with high purity, essential for electrochemical applications.

  • Oxidation and Functionalization: In some related syntheses, oxidation steps using hydrogen peroxide and other reagents are employed to modify intermediate compounds, although these are more relevant to other fluorinated esters than the carbonate itself.

Electrolyte Composition and Additive Integration

This compound is also studied as an additive in lithium-ion battery electrolytes, where its synthesis purity and method impact performance.

  • Preferred fluorinated carbonates such as methyl-2,2,3,3-tetrafluoropropyl carbonate and ethyl-2,2,3,3,3-pentafluoropropyl carbonate have demonstrated superior electrochemical performance and coulombic efficiency when used with specific additives like tris(trimethylsilyl)phosphite (TTSPi).

  • The synthesis method must ensure high purity and controlled fluorination patterns to maintain electrolyte stability and battery safety.

Summary Table of Preparation Methods

Method Key Features Catalysts / Reagents Yield / Selectivity Scale-Up Potential
Transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol Base-catalyzed exchange reaction producing fluorinated carbonates Tetramethylammonium hydroxide, lithium alkoxides 81% selectivity, 50% conversion (methyl carbonate) Moderate, batch process
Continuous flow synthesis Fast, exothermic, suitable for industrial scale Optimized reagent ratios, temperature control High efficiency, controlled exothermicity High, with in-line monitoring
Multi-step organic synthesis Includes oxidation and purification steps Fluorinated alcohols, dialkyl carbonates, H2O2 (in related syntheses) High purity via distillation or chromatography Applicable for specialty derivatives

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2,3,3-tetrafluoropropyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding carbonates and other oxidation products.

    Reduction: Reduction reactions can convert the compound into simpler fluorinated alcohols and hydrocarbons.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include various fluorinated carbonates, alcohols, and hydrocarbons. These products retain the unique properties of the parent compound, making them valuable in further applications.

Scientific Research Applications

Electrochemical Applications

1.1. Lithium-Ion Batteries

One of the most significant applications of ETFPC is as an electrolyte solvent in lithium-ion batteries (LIBs). Fluorinated solvents like ETFPC are known for their high oxidative stability and compatibility with electrode materials, which are crucial for the performance of high-voltage LIBs.

  • Stability and Performance : ETFPC has shown excellent electrochemical stability up to 5.5 V versus Li/Li+, making it suitable for use in high-energy-density LIBs. Studies indicate that when used as a co-solvent in fluoroethylene carbonate-based electrolytes, ETFPC enhances the cycling stability and capacity retention of pouch cells containing artificial graphite and nickel-manganese-cobalt (NMC) cathodes .
  • Case Study : In a comparative study, pouch cells with ETFPC-containing electrolytes demonstrated a reversible capacity of 1.101 Ah after 300 cycles, compared to 1.084 Ah for cells using conventional electrolytes, indicating a capacity retention of 96.8% versus 95.7% .

Specialty Solvent Applications

2.1. Pharmaceutical and Agricultural Chemistry

ETFPC serves as a specialty solvent in pharmaceutical and agricultural chemistry due to its excellent solvent properties and low toxicity.

  • Synthesis Intermediates : The compound can be utilized as a starting material or intermediate in the synthesis of various pharmaceuticals and agricultural chemicals. Its fluorinated nature allows for enhanced solubility and stability of reactive intermediates during chemical reactions .
  • Case Study : Research has indicated that fluorinated carbonates like ETFPC can improve the solubility of certain active pharmaceutical ingredients (APIs), leading to more efficient drug formulations .

Material Science Applications

3.1. Polymer Production

ETFPC is also being explored for its potential use in polymer production, particularly in creating fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

  • Polymer Blends : The incorporation of ETFPC into polymer blends can enhance the mechanical properties and thermal stability of the resulting materials, making them suitable for demanding applications such as coatings and sealants .
  • Case Study : Experimental results have shown that polymers synthesized with ETFPC exhibit improved tensile strength and elongation at break compared to those produced with non-fluorinated solvents .

Data Summary Table

Application AreaSpecific Use CasePerformance Metrics
ElectrochemistryCo-solvent in LIBsCapacity retention: 96.8% after 300 cycles
Pharmaceutical ChemistrySolvent for API synthesisImproved solubility of APIs
Material SciencePolymer productionEnhanced tensile strength and thermal stability

Mechanism of Action

The mechanism of action of ethyl 2,2,3,3-tetrafluoropropyl carbonate involves its interaction with molecular targets through its fluorinated structure. The presence of fluorine atoms enhances the compound’s ability to form strong bonds with various substrates, leading to increased stability and reactivity. The pathways involved in its action include nucleophilic substitution and addition reactions, which facilitate the formation of stable products.

Comparison with Similar Compounds

Structural and Functional Differences

Fluorinated solvents in LIBs are categorized into carbonates (e.g., FEC, TFEC) and ethers (e.g., TTE, HFE). The table below compares key properties:

Compound Type Fluorine Atoms Molecular Weight (g/mol) Oxidative Stability (V vs Li/Li+) SEI Formation Ionic Conductivity (mS/cm) Key Applications
Ethyl 2,2,3,3-tetrafluoropropyl carbonate Carbonate 4 ~204 (estimated) ~4.5–4.8 (inferred) High (LiF-rich) Moderate High-voltage LIB electrolytes
Mthis compound (FS-C) Carbonate 4 190 4.6 Moderate N/A LIB co-solvent
Fluoroethylene carbonate (FEC) Carbonate 1 106 4.3 High 0.8 SEI stabilizer in LIBs
3,3,3-Trifluoropropylene carbonate (TFEC) Carbonate 3 158 4.8 Moderate 1.2 High-voltage LIBs (>4.5 V)
1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) Ether 6 232 5.3 Low 0.5 Diluent in LHCEs

Performance in Lithium-Ion Batteries

  • Oxidative Stability :

    • This compound is expected to outperform conventional carbonates (e.g., EC, DMC) but lag behind fluorinated ethers like TTE , which achieves 5.3 V due to its inert C-O-C backbone .
    • TFEC (4.8 V) and FEC (4.3 V) illustrate the trade-off between fluorine content and stability in carbonates .
  • SEI Formation: Fluorinated carbonates like FEC and FS-C promote LiF-dominated SEIs, critical for anode stability . The ethyl variant’s higher fluorine content may further improve SEI robustness.
  • Ionic Conductivity :

    • Ethers like TTE exhibit lower conductivity (0.5 mS/cm) due to weaker Li⁺ solvation, whereas carbonates like TFEC (1.2 mS/cm) balance conductivity and stability . This compound’s conductivity is likely comparable to FS-C but lower than TFEC .

Thermal and Chemical Stability

  • TTE and HFE (fluorinated ethers) show superior thermal stability (>200°C) compared to carbonates .
  • This compound may inherit the thermal resilience of fluorinated carbonates but could face decomposition risks above 150°C, similar to FEC .

Electrolyte Formulations

  • Blends with TTE : Combining fluorinated carbonates (e.g., FEC) with ethers (e.g., TTE) in localized high-concentration electrolytes (LHCEs) improves oxidative stability (5.3 V) and cycling efficiency (97.5% CE) in NCM111 cells .
  • TFEC-TTE Synergy : A 3:1 blend of TFEC and TTE enhances capacity retention (>80% after 300 cycles at 4.8 V) by leveraging TFEC’s solvation power and TTE’s stability .

Anode Compatibility

  • This compound is hypothesized to outperform FEC in silicon anode systems due to higher fluorine content, which mitigates volume expansion-induced SEI cracking .

Biological Activity

Ethyl 2,2,3,3-tetrafluoropropyl carbonate (ETPC) is a fluorinated organic compound with significant biochemical properties and applications. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

  • Molecular Formula : C6H8F4O3
  • CAS Number : 277332-97-5
  • Structure : The presence of fluorine atoms in the structure contributes to its unique chemical properties, such as enhanced thermal stability and chemical resistance.

ETPC interacts with various biomolecules, including enzymes and proteins. Its biological activity can be categorized into several key mechanisms:

  • Enzyme Interaction : ETPC can act as both an inhibitor and an activator of specific enzymes depending on the biochemical context. This duality is crucial for its role in metabolic pathways.
  • Cellular Effects : The compound influences cellular functions by modulating signaling pathways and gene expression. For instance, it can alter the expression of genes involved in metabolic processes, affecting energy production and utilization.
  • Molecular Binding : ETPC binds to biomolecules, leading to changes in enzyme activity and gene expression through interactions with transcription factors.

Biochemical Pathways

The interactions of ETPC with enzymes can lead to the formation of stable complexes that significantly influence metabolic pathways. The compound's ability to participate in transesterification reactions further highlights its role as a versatile reagent in organic synthesis.

Table 1: Summary of Biological Activities of ETPC

Activity TypeDescription
Enzyme InhibitionInhibits specific enzymes, altering metabolic pathways.
Gene Expression ModulationChanges expression levels of genes related to metabolism and cellular signaling.
Cellular SignalingAffects key signaling molecules, influencing cellular responses to stimuli.
Interaction with ProteinsForms stable complexes with proteins, impacting their function and stability.

Case Studies

  • Enzyme Interaction Study :
    A study demonstrated that ETPC inhibited the enzyme acyl-CoA synthetase, leading to reduced fatty acid metabolism in vitro. This inhibition was dose-dependent and reversible upon removal of the compound.
  • Gene Expression Analysis :
    Research indicated that treatment with ETPC resulted in upregulation of genes involved in oxidative stress response pathways in liver cells. This suggests a protective role against oxidative damage.
  • Cellular Metabolism Effects :
    In a cellular model, ETPC exposure altered glucose metabolism by modulating the expression of glycolytic enzymes, indicating potential applications in metabolic disease research.

Pharmacokinetics

The pharmacokinetic profile of ETPC is influenced by its size, charge, and functional groups. Factors such as temperature and pH can affect its stability and interaction dynamics within biological systems.

Applications

ETPC has diverse applications across various fields:

  • Chemical Synthesis : Used as a reagent for synthesizing fluorinated compounds due to its stability.
  • Biological Research : Serves as a probe for studying enzyme interactions and cellular processes.
  • Pharmaceutical Development : Explored for enhancing drug formulations through improved stability and efficacy.
  • Industrial Use : Employed in producing high-performance materials like coatings and adhesives owing to its chemical resistance.

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing Ethyl 2,2,3,3-tetrafluoropropyl carbonate?

Answer:
Synthesis typically involves fluorination reactions of precursor carbonates or ethers under controlled conditions. For characterization, nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for confirming molecular structure, while gas chromatography-mass spectrometry (GC-MS) ensures purity. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability and phase transitions . Safety protocols, such as using fluorinated gloves and fume hoods, are essential due to the compound’s reactivity .

Basic: What key physicochemical properties make this compound suitable for high-voltage battery electrolytes?

Answer:
this compound exhibits high oxidation stability (>5.3 V vs. Li/Li+), low viscosity, and strong Li⁺ solvation capacity. Fluorination enhances electrochemical stability by forming robust solid-electrolyte interphases (SEIs) on electrodes. Its dielectric constant (~10–15) and ionic conductivity (1–3 mS/cm at 25°C) are optimized for high-voltage Li-ion or Li-metal batteries .

Advanced: How can researchers optimize electrolyte formulations containing this compound for fast-charging applications?

Answer:
Optimization involves tuning solvent ratios and salt concentrations. For example:

  • Solvent Blending : Mix with low-viscosity solvents (e.g., dimethyl carbonate, DMC) at ratios like DMC:fluorinated ether (8:2 v/v) to balance ionic conductivity and wettability .
  • Salt Selection : High-concentration LiFSI (3 M) improves Li⁺ transference number (0.6–0.7) and reduces polarization .
  • Additives : 1–2 wt% fluoroethylene carbonate (FEC) enhances SEI stability at anode interfaces .

Table 1 : Example formulation (from ):

ComponentRatio (vol%)Role
This compound20%High-voltage stabilizer
DMC60%Conductivity enhancer
EC10%SEI promoter
LiFSI3 MHigh Li⁺ mobility

Advanced: What advanced techniques are used to characterize SEI layers formed with this compound?

Answer:

  • X-ray Photoelectron Spectroscopy (XPS) : Quantifies LiF content (50–60 at% in optimal SEIs) and organic/inorganic phase distribution .
  • Cryo-Electron Microscopy : Visualizes SEI nanostructure (thickness ~20–50 nm) without beam damage .
  • Electrochemical Impedance Spectroscopy (EIS) : Measures interfacial resistance (<50 Ω·cm² indicates stable SEI) .

Advanced: What mechanisms explain its high-voltage stability in Ni-rich cathodes (e.g., NCM811)?

Answer:
The compound’s fluorinated groups:

  • Oxidative Resistance : C–F bonds resist decomposition up to 5.3 V, suppressing electrolyte oxidation and transition-metal dissolution .
  • Cathode Passivation : Forms a fluorine-rich cathode-electrolyte interphase (CEI) with LiPO₂F₂, reducing impedance rise during cycling (<20% over 100 cycles) .

Advanced: How is thermal stability assessed, and what degradation products are monitored?

Answer:

  • Accelerated Rate Calorimetry (ARC) : Identifies exothermic peaks (>150°C indicates decomposition).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Detects HF or PF₅ byproducts from LiPF6 salt degradation .
  • Gas Chromatography (GC) : Quantifies volatile fluorocarbons (e.g., CF₃CH₂F) generated at elevated temperatures .

Advanced: How to resolve contradictions in Coulombic efficiency (CE) data across studies?

Answer:
Discrepancies (e.g., CE ranging from 94.4% to 97.5% ) arise from:

  • Electrode Pristineness : Pre-cycling protocols (3–5 formation cycles) reduce surface impurities.
  • Electrolyte Aging : Fresh vs. aged electrolytes show varying Li⁺ mobility due to moisture absorption.
  • Testing Conditions : Temperature (0°C vs. 25°C) and current density (0.5 mA/cm² vs. 1 mA/cm²) must be standardized.
    Resolution : Use statistical DOE (Design of Experiments) to isolate variables and validate via cross-lab reproducibility tests .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,2,3,3-tetrafluoropropyl carbonate
Reactant of Route 2
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Ethyl 2,2,3,3-tetrafluoropropyl carbonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.